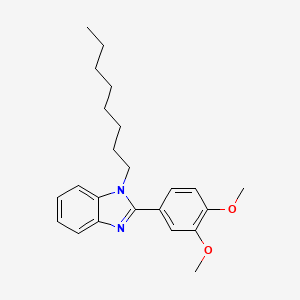

2-(3,4-二甲氧基苯基)-1-辛基苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

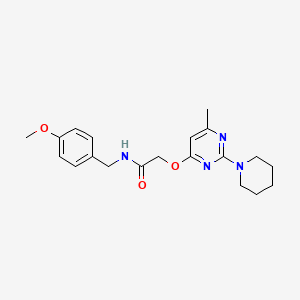

The compound “2-(3,4-Dimethoxyphenyl)-1-octylbenzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . The 3,4-dimethoxyphenyl group suggests the presence of two methoxy (OCH3) groups on the phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 3,4-Dimethoxyphenethylamine, have been synthesized from multi-step sequences starting from vanillin .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds, like 3,4-Dimethoxyphenethylamine, have a molar mass of 181.23 g/mol .科学研究应用

抗肿瘤应用

研究已发现,与 2-(3,4-二甲氧基苯基)-1-辛基苯并咪唑相关的化合物,例如 2-苯基苯并咪唑,具有显著的抗肿瘤活性。一项研究重点关注了氟化和非氟化 2-苯基苯并咪唑的合成和评估,揭示了对敏感的人类癌细胞系体外具有有效的抗肿瘤活性。这些发现表明在识别有效的癌症治疗方法方面具有进一步发展的潜力 (Kadri 等,2008)。

抗菌应用

多种苯并咪唑衍生物已被合成并评估其抗菌特性。例如,一项关于一些 2-芳基苯并咪唑衍生物的合成、抗氧化和抗菌评估的研究强调了在非细胞毒性浓度下对金黄色葡萄球菌具有中等至良好的抑制活性。这表明为开发新的抗菌剂以对抗耐药菌株开辟了一条有希望的途径 (Zhou 等,2013)。

农业应用

在农业领域,针对苯达松和戊唑醇等杀菌剂缓释的多聚物和固体脂质纳米颗粒的研究已显示出有希望的结果。这些载体系统提供了诸如改善生物活性化合物的释放曲线、降低环境和人体毒性以及提高预防和控制植物真菌病害的效率等优势。这种创新的递送系统可以通过减少化学杀菌剂的总体使用和减轻其对环境的影响,对可持续农业实践产生重大影响 (Campos 等,2015)。

作用机制

Target of Action

Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been found to have activity as a monoamine oxidase inhibitor .

Biochemical Pathways

If it acts as a monoamine oxidase inhibitor like 3,4-dimethoxyphenethylamine, it could affect the metabolism of monoamine neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine .

Result of Action

Without specific studies, it’s hard to determine the exact molecular and cellular effects of “2-(3,4-Dimethoxyphenyl)-1-octylbenzimidazole”. If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitters involved .

安全和危害

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-octylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-4-5-6-7-8-11-16-25-20-13-10-9-12-19(20)24-23(25)18-14-15-21(26-2)22(17-18)27-3/h9-10,12-15,17H,4-8,11,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDSIQMJUTVGGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-1-octylbenzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2942185.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2942190.png)

![N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2942191.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2942198.png)

![2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2942203.png)

![(4-chlorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2942205.png)